Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate
Description
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate is a structurally complex organic compound featuring a morpholine ring fused with a 5-bromopyridin-2-yl substituent and an acetic acid methyl ester group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where the bromine serves as a handle for further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-17-12(16)6-10-8-15(4-5-18-10)11-3-2-9(13)7-14-11/h2-3,7,10H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWFPHPOUDGVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCO1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with morpholine and subsequent esterification with methanol . The reaction conditions often include the use of a catalyst and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, affecting their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Key Differences
Physicochemical and Reactivity Comparisons
- Reactivity :
- Solubility :
- Bioactivity: Compounds with amino linkages (e.g., Methyl 2-[(5-bromopyridin-2-yl)amino]acetate) exhibit enhanced binding to biological targets due to hydrogen-bonding .
Biological Activity
Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate (CAS Number: 1423882-25-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structure, synthesis, and pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.16 g/mol. The compound features a morpholine ring substituted with a 5-bromopyridine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1423882-25-0 |
| Molecular Formula | C12H15BrN2O3 |
| Molecular Weight | 315.16 g/mol |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and subsequent bromination of the pyridine. The methods often include techniques such as Suzuki-Miyaura cross-coupling reactions, which are effective for constructing complex organic molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including melanoma (A375) and cervical cancer (HeLa) cells. The compound exhibited significant antiproliferative effects, with IC50 values indicating its effectiveness in inhibiting cell growth.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of BAG3 protein expression |
In a study involving A375 cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent through apoptosis induction.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it possesses significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| S. aureus | 0.0048 mg/mL |
Case Studies
-
Anticancer Study : A recent investigation assessed the effects of this compound on HeLa cells, revealing that treatment led to significant apoptosis characterized by increased levels of activated caspases (caspase 3 and caspase 9) after a 48-hour exposure period.
"The compound displayed a significant increase in apoptotic response in a dose-dependent manner" .
-
Antimicrobial Study : Another study focused on the antimicrobial efficacy of this compound against various pathogens, confirming its potential as an effective antibacterial agent.
"Compounds with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
